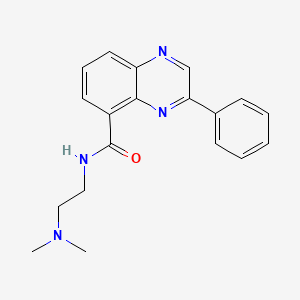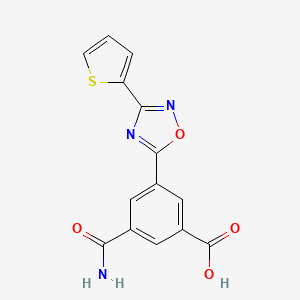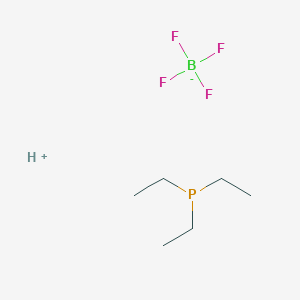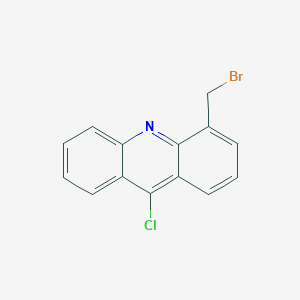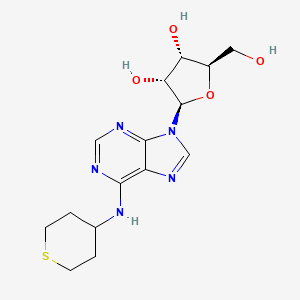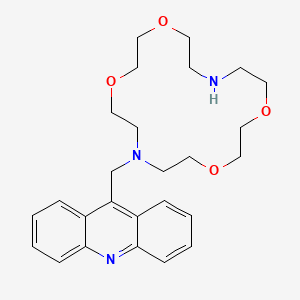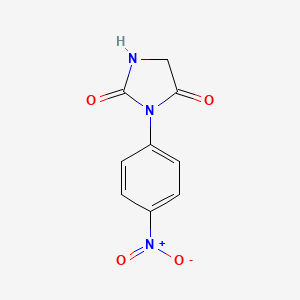
2-Phenylpyrimidine-4,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpyrimidine-4,6-dicarbaldehyde is an organic compound characterized by a pyrimidine ring substituted with a phenyl group and two aldehyde groups at the 4 and 6 positions. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrimidine-4,6-dicarbaldehyde typically involves multi-step organic reactions. One common method starts with the condensation of benzaldehyde with urea to form 2-phenylpyrimidine. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde groups at the 4 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde groups in this compound can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde positions, with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in ethanol under reflux conditions.
Major Products Formed:
Oxidation: 2-Phenylpyrimidine-4,6-dicarboxylic acid.
Reduction: 2-Phenylpyrimidine-4,6-dimethanol.
Substitution: 2-Phenylpyrimidine-4,6-bis(imine) derivatives.
科学研究应用
2-Phenylpyrimidine-4,6-dicarbaldehyde has diverse applications across several scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form conjugated systems with various substituents.
Medicine: Explored for its potential in drug discovery, particularly as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its reactive aldehyde groups.
作用机制
The mechanism by which 2-Phenylpyrimidine-4,6-dicarbaldehyde exerts its effects is largely dependent on its chemical reactivity. The aldehyde groups can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors or as a cross-linking agent in material science.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming Schiff bases with active site lysine residues.
DNA/RNA: Potential to interact with nucleic acids through covalent modification, affecting gene expression or replication.
相似化合物的比较
2-Phenylpyrimidine-4,6-dicarbaldehyde can be compared with other pyrimidine derivatives such as:
2-Phenylpyrimidine: Lacks the reactive aldehyde groups, making it less versatile in chemical reactions.
4,6-Dimethyl-2-phenylpyrimidine: Substituted with methyl groups instead of aldehydes, leading to different reactivity and applications.
2-Phenylpyrimidine-4,6-dicarboxylic acid: An oxidized form of the compound, with different solubility and reactivity profiles.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
80109-86-0 |
|---|---|
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
2-phenylpyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C12H8N2O2/c15-7-10-6-11(8-16)14-12(13-10)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
KIBPCGYMWCKMNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


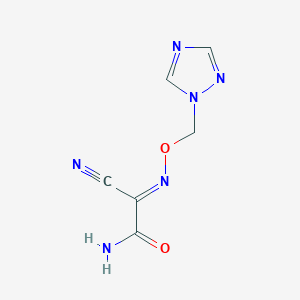

![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
![3-Benzyl-4-hydroxy-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12922069.png)
